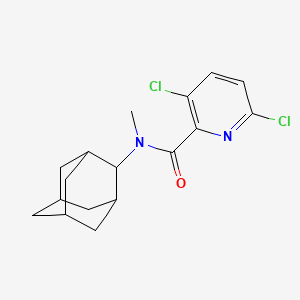

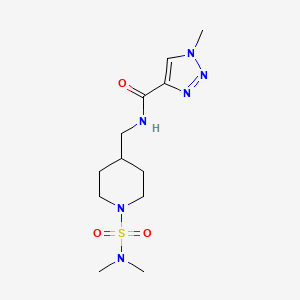

![molecular formula C14H20N2O2 B2832555 Tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate CAS No. 1783557-04-9](/img/structure/B2832555.png)

Tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate is a chemical compound with the CAS Number: 1783557-04-9 . It has a molecular weight of 248.32 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI Code for Tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate is 1S/C14H20N2O2/c1-13(2,3)18-12(17)16-14(8-9-14)10-6-4-5-7-11(10)15/h4-7H,8-9,15H2,1-3H3,(H,16,17) .Physical And Chemical Properties Analysis

Tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate has a molecular weight of 248.32 . It is a powder that is stored at room temperature .Scientific Research Applications

- Agrochemicals and Insecticides Significance: These analogues exhibit enhanced pesticidal properties, making them valuable for crop protection and pest management.

- Significance : It can act as a redox-active ligand and participate in various chemical transformations, including ligand exchange reactions .

- Significance : These polymers find applications in electronic devices, sensors, and energy storage systems .

- Significance : These benzimidazoles could potentially replace existing benzoxa-diazoles in potent anti-tubercular compounds, offering new therapeutic options .

- Significance : These functionalized pyrroles can be further modified for applications in materials science and pharmaceuticals .

Synthetic Chemistry and Ligands

Conducting Polymers

Anti-Tubercular Drug Development

Pyrrole Synthesis

Bioactive Compound Development

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

It is known that this compound is used as an intermediate in organic synthesis , which suggests that its targets could vary depending on the specific reactions it is involved in.

Mode of Action

As an intermediate in organic synthesis , its interaction with its targets would depend on the specific reactions it is used in.

Biochemical Pathways

As an intermediate in organic synthesis , it could be involved in various biochemical pathways depending on the final products it is used to synthesize.

Pharmacokinetics

As an intermediate in organic synthesis , its pharmacokinetic properties would likely depend on the specific context in which it is used.

Result of Action

As an intermediate in organic synthesis , its effects would likely depend on the specific reactions it is involved in and the final products it is used to synthesize.

Action Environment

As an intermediate in organic synthesis , these aspects would likely be influenced by the specific conditions under which the synthesis reactions are carried out.

properties

IUPAC Name |

tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-13(2,3)18-12(17)16-14(8-9-14)10-6-4-5-7-11(10)15/h4-7H,8-9,15H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDASDCWFJWPTMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

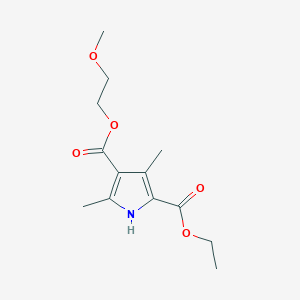

![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2832472.png)

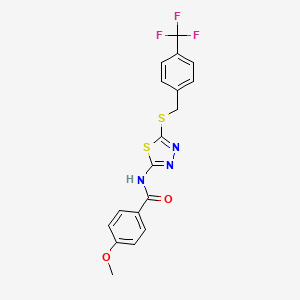

![1-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2832473.png)

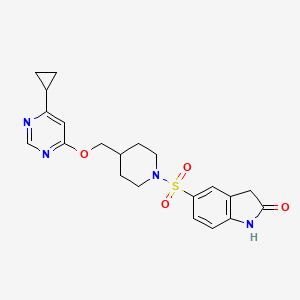

![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2832477.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride](/img/structure/B2832482.png)

![ethyl 4-({[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2832487.png)

![N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2832488.png)

![N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2832489.png)

![2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2832493.png)

![2-(ethylthio)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2832494.png)